4',5'-Didehydro-5'-deoxyadenosine

Vue d'ensemble

Description

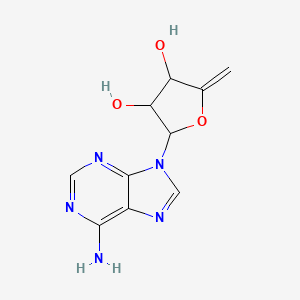

4’,5’-Didehydro-5’-deoxyadenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Didehydro-5’-deoxyadenosine typically involves the dehydrogenation of 5’-deoxyadenosine. This process can be achieved through various chemical reactions, including the use of specific catalysts and reaction conditions. For instance, one method involves the use of a dehydrogenation agent under controlled temperature and pressure to remove hydrogen atoms from the 5’-deoxyadenosine molecule .

Industrial Production Methods

Industrial production of 4’,5’-Didehydro-5’-deoxyadenosine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound from reaction mixtures .

Analyse Des Réactions Chimiques

Table 1: Key Products from Chlorination

Thermolysis and Dehydration Reactions

Thermolysis of α-chloro sulfoxides generates DHDA derivatives:

-

Conditions : Heating at 145°C for 2.5 hours in DMSO or diglyme.

-

Products :

Reaction Scheme:

text4a (α-chloro sulfoxide) → Thermolysis → 7a (dichloromethylene) + 10a (dichloro-deoxyadenosine) → Deacetylation → 7b + 10b [1]

Biological Activity: Enzyme Inhibition

DHDA derivatives exhibit potent inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase:

-

9b(5'Z) : Acts as a mechanism-based inhibitor with time-dependent inactivation (IC₅₀ = 54.5 nM) .

-

Selectivity : The Z-isomer (9b ) shows significantly higher activity than the E-isomer (8b ) due to stereoelectronic effects .

Table 2: Inhibitory Activity of DHDA Derivatives

| Compound | Configuration | Kᵢ (nM) | Target Enzyme |

|---|---|---|---|

| 9b | 5'Z | 54.5 | AdoHcy hydrolase |

| 8b | 5'E | >1000 | AdoHcy hydrolase |

Functionalization at C5' Position

The exocyclic double bond at C4'–C5' enables further functionalization:

-

Hydrodechlorination : Stannyl radical-mediated reactions convert 5'-chloro derivatives to non-halogenated analogs .

-

Nucleophilic Displacement : 5'-Iodo nucleosides react with azide ions to form 5'-azido derivatives, which undergo photolysis and hydrolysis to yield DHDA analogs .

Reaction Pathway:

text5'-Iodo nucleoside → NaN₃ → 5'-Azido derivative → Photolysis → 5'-Amino → Hydrolysis → DHDA analog [3]

Natural Occurrence and Modifications

DHDA is a precursor to nucleocidin, a naturally occurring nucleoside antibiotic:

-

3′-O-β-Glucosylation : Streptomyces species produce 3′-O-β-glucosyl-DHDA, which is further modified to nucleocidin via sulfamoylation .

-

Sulfamoyl Esters : DHDA derivatives are converted to sulfamoyl esters using tributyltin intermediates, mimicking nucleocidin’s structure .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Chlorination/Thermolysis | High stereochemical control | Low yields of thermolysis products |

| Nucleophilic Azide | Versatile for C5' functionalization | Requires toxic reagents (NaN₃) |

Applications De Recherche Scientifique

Anticancer Research

One of the most notable applications of 4',5'-didehydro-5'-deoxyadenosine is in anticancer research. A derivative, Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine (MDL 28,842), has shown promising antiproliferative effects against squamous carcinoma cells and keratinocytes. Studies indicate that MDL 28,842 inhibits the activity of S-adenosylhomocysteine hydrolase, leading to reduced proliferation of these cancer cell lines and increased differentiation of keratinocytes at specific concentrations . This suggests potential therapeutic applications for treating skin neoplasms and hyperproliferative disorders.

Biosynthetic Pathway Studies

Research has identified 3′-O-β-glucosyl-4′,5′-didehydro-5′-deoxyadenosine as a natural product derived from Streptomyces calvus and Streptomyces virens. This compound was produced through enzymatic glucosylation of this compound by the enzyme NucGT . Understanding this biosynthetic pathway helps elucidate the metabolic processes involving nucleosides and their derivatives, which can be crucial for developing new antibiotics or therapeutic agents.

Biomarker Research

This compound has been identified as a biomarker in mammalian metabolism. It has been detected in excreted metabolites related to various diseases and dietary studies . This application highlights its potential role in clinical diagnostics and monitoring metabolic disorders.

Drug Development

The compound is also being explored for its potential in drug development due to its structural similarities to naturally occurring nucleosides. Its analogs are utilized in the synthesis of new therapeutic agents aimed at various diseases, including viral infections and cancer . The ability to modify its structure allows researchers to enhance efficacy and reduce toxicity.

Case Study: Antiproliferative Effects of MDL 28,842

| Parameter | Value |

|---|---|

| Cell Type | Keratinocytes |

| Concentration | 1 µM |

| Effect | Increased differentiation; decreased proliferation |

| Mechanism | Inhibition of S-adenosylhomocysteine hydrolase |

Biosynthetic Pathway Analysis

| Compound | Source | Process |

|---|---|---|

| 3′-O-β-glucosyl-4′,5′-didehydro-5′-deoxyadenosine | Streptomyces calvus, Streptomyces virens | Enzymatic glucosylation via NucGT |

| This compound | Synthetic | Derived from adenosine through chemical modification |

Mécanisme D'action

The mechanism of action of 4’,5’-Didehydro-5’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to cytotoxic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5’-Deoxyadenosine: The parent compound from which 4’,5’-Didehydro-5’-deoxyadenosine is derived.

4’-Fluoroadenosine: Another nucleoside analog with similar structural features.

Nucleocidin: A modified nucleoside antibiotic with a fluorine atom and sulfamyl moiety.

Uniqueness

4’,5’-Didehydro-5’-deoxyadenosine is unique due to its specific dehydrogenation at the 4’ and 5’ positions, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a therapeutic agent and research tool, distinguishing it from other nucleoside analogs .

Activité Biologique

4',5'-Didehydro-5'-deoxyadenosine (DDA) is a modified nucleoside that has garnered attention for its diverse biological activities. This compound, a derivative of adenosine, exhibits potential therapeutic applications due to its interactions with various biological pathways. This article provides a comprehensive overview of the biological activity of DDA, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of DDA typically involves the dehalogenation of adenosine derivatives. One common method includes the use of iodine and triphenylphosphine in pyridine, followed by purification through column chromatography. The process yields high purity and good yields of DDA, which can then be further modified for specific applications .

DDA exhibits various biological activities primarily through its role as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH). This enzyme is crucial in regulating methylation reactions in cells. The inhibition of SAHH leads to increased levels of S-adenosylhomocysteine (AdoHcy), which can disrupt normal cellular functions and contribute to antiproliferative effects in cancer cells .

Antiproliferative Effects

Research indicates that DDA and its derivatives possess significant antiproliferative properties against various cancer cell lines. For instance, Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine has demonstrated dose-dependent inhibition of squamous carcinoma cell proliferation, suggesting a potential therapeutic role in treating neoplastic disorders .

Study on Tumor Cells

In a study evaluating the effects of DDA on tumor cells, it was found that treatment with DDA led to decreased proliferation rates and increased differentiation markers in keratinocytes and squamous cell carcinoma lines. The mechanism was linked to the inhibition of SAHH activity, which subsequently altered methylation indices within the cells .

Natural Product Analysis

DDA has also been identified as a natural product from certain bacterial strains, such as Streptomyces calvus. Its presence in mammalian metabolism as a biomarker for disease states further underscores its biological relevance .

Data Tables

Propriétés

IUPAC Name |

2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHMFWYXBZGWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297965 | |

| Record name | 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20535-04-0 | |

| Record name | NSC119842 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.